molecular formula C4H6ClN3 B15147891 2-Pyrimidinamine, hydrochloride CAS No. 19868-02-1

2-Pyrimidinamine, hydrochloride

Cat. No.: B15147891
CAS No.: 19868-02-1
M. Wt: 131.56 g/mol
InChI Key: YDVHAJGGRNBAER-UHFFFAOYSA-N
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Description

2-Aminopyrimidine hydrochloride is a chemical compound with the molecular formula C4H6N2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and roles as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopyrimidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydrochloric acid. In a typical procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0°C. The mixture is stirred until a homogeneous solution is obtained .

Another method involves the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. This procedure includes the condensation of 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one with guanidine .

Industrial Production Methods

Industrial production of 2-aminopyrimidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfonyl compounds.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Reactions with halides to form substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Typically uses reducing agents such as sodium borohydride.

    Substitution: Commonly employs halides and bases under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Aminopyrimidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminopyrimidine hydrochloride can be compared with other pyrimidine derivatives such as:

The uniqueness of 2-aminopyrimidine hydrochloride lies in its versatility and broad range of applications, from enzyme inhibition to antiparasitic activities, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

19868-02-1

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H

InChI Key

YDVHAJGGRNBAER-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N.Cl

Origin of Product

United States

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